molecular formula C14H23N3OS B1663083 Xanomeline CAS No. 131986-45-3

Xanomeline

Cat. No. B1663083
M. Wt: 281.42 g/mol
InChI Key: JOLJIIDDOBNFHW-UHFFFAOYSA-N
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Description

Xanomeline is a small molecule muscarinic acetylcholine receptor agonist . It was first synthesized in a collaboration between Eli Lilly and Novo Nordisk as an investigational therapeutic being studied for the treatment of central nervous system disorders . Its pharmacological action is mediated primarily through stimulation of central nervous system muscarinic M1 and M4 receptor subtypes .


Synthesis Analysis

Xanomeline was first synthesized in a collaboration between pharmaceutical firms Eli Lilly and Novo Nordisk . The synthesis of Xanomeline involves the conversion of a precursor to the corresponding quaternary pyridinium iodide by reaction with methyl iodide in acetone, followed by the reduction in the aromatic positively charged heterocyclic ring to the corresponding 1,2,5,6-tetrahydropyridine using sodium borohydride in methanol .


Molecular Structure Analysis

Xanomeline is an achiral and lipophilic small molecule with a molecular weight of 281.4 . Its physical chemical properties, including low molecular weight, lipophilicity, and absence of hydrogen bond donors, favor its entry into the brain with a high brain to plasma ratio . The molecular formula of Xanomeline is C14H23N3OS .


Chemical Reactions Analysis

Xanomeline has structural and pharmacological similarities to the main psychoactive ingredient in betel (areca) nut, arecoline, and the natural muscarinic receptor neurotransmitter, acetylcholine . It acts preferentially in the central nervous system as a functionally selective partial agonist at the M1 and M4 muscarinic receptors .


Physical And Chemical Properties Analysis

Xanomeline’s physical chemical properties, including low molecular weight, lipophilicity, and absence of hydrogen bond donors, favor its entry into the brain with a high brain to plasma ratio . The molecular formula of Xanomeline is C14H23N3OS and its molar mass is 281.42 g·mol−1 .

Scientific Research Applications

1. Schizophrenia Treatment

  • Application Summary : Xanomeline-trospium chloride has been used in the treatment of schizophrenia. It is a dual M1/M4 preferring muscarinic receptor agonist with no direct D2 dopamine receptor blocking activity .
  • Methods of Application : In a phase 3, double-blind, randomized, placebo-controlled trial, 256 people with schizophrenia were given xanomeline-trospium .
  • Results : Xanomeline-trospium was associated with a statistically significant and clinically meaningful reduction in Positive and Negative Syndrome Scale total score compared with placebo .

2. Muscarinic Acetylcholine Receptors Investigation

  • Application Summary : Xanomeline-containing bitopic ligands have been used to investigate the conformational transitions in the allosteric vestibule of the M2 muscarinic acetylcholine receptors .
  • Methods of Application : Fluorescence resonance energy transfer (FRET) receptor sensors based on muscarinic acetylcholine receptors have been employed to study dual-steric ligands .
  • Results : The tertiary amine compounds evidenced a selective activation of M1 mAChRs, while the methyl tetrahydropyridinium salts showed a degree of selectivity for M1 and M4 mAChRs .

3. Alzheimer’s Disease Treatment

  • Application Summary : Xanomeline has been used as an experimental therapeutic for patients with Alzheimer’s disease .

Future Directions

Xanomeline/trospium is currently being developed as a combination drug . It is the first potential new pharmacological approach for treating schizophrenia in over 50 years and may provide an alternative option for people living with the condition .

properties

IUPAC Name

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLJIIDDOBNFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157286
Record name Xanomeline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanomeline

CAS RN

131986-45-3
Record name Xanomeline
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Record name Xanomeline [USAN:INN]
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Record name Xanomeline
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URL https://www.drugbank.ca/drugs/DB15357
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Record name Xanomeline
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Record name Xanomeline
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Record name XANOMELINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Xanomeline
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Citations

For This Compound
3,040
Citations
NR Mirza, D Peters, RG Sparks - CNS drug reviews, 2003 - Wiley Online Library
… the antipsychotic profile of xanomeline within the framework of … xanomeline using various models commonly used for the assessment of new antipsychotic drugs. In general, xanomeline …
Number of citations: 168 onlinelibrary.wiley.com
FP Bymaster, CA Whitesitt, HE Shannon… - Drug Development …, 1997 - Wiley Online Library
… that xanomeline is a m1/m4 agonist and the clinical results found thus far with xanomeline. … , the lipophilicity of xanomeline and/or the relatively high affinity of xanomeline for m1 versus …
Number of citations: 130 onlinelibrary.wiley.com
A Shekhar, WZ Potter, J Lightfoot… - American Journal of …, 2008 - Am Psychiatric Assoc
… An atypical antipsychotic profile of xanomeline … xanomeline is effective in blocking the behavioral effects of dopamine agonists (22) . Therefore, we examined the efficacy of xanomeline …
Number of citations: 508 ajp.psychiatryonline.org
AM Bender, CK Jones, CW Lindsley - ACS chemical neuroscience, 2017 - ACS Publications
… While xanomeline, and related orthosteric muscarinic … and behavioral effects of xanomeline in both schizophrenia and … This Review will address xanomeline’s overall importance in the …
Number of citations: 54 pubs.acs.org
J Watson, S Brough, MC Coldwell… - British journal of …, 1998 - Wiley Online Library
… This study examined the functional activity of xanomeline at 5-HT 1 and 5-HT 2 receptors in … -M pIC 50 ratio for xanomeline was 16, suggesting xanomeline would be a partial agonist at …
Number of citations: 67 bpspubs.onlinelibrary.wiley.com
FP Bymaster, DT Wong, CH Mitch, JS Ward… - … of Pharmacology and …, 1994 - Citeseer
… , indicating that xanomeline did not tock M2 autoreceptors. Xanomeline inhibited ex vivo binding … Xanomeline did not appreciably induce salivation or antagonize oxotremorine-induced …
Number of citations: 86 citeseerx.ist.psu.edu
NC Bodick, WW Offen, AI Levey, NR Cutler… - Archives of …, 1997 - jamanetwork.com
Objective: To evaluate the therapeutic effects of selective cholinergic replacement with xanomeline tartrate, an ml and m4 selective muscarinic receptor (mAChR) agonist in patients with …
Number of citations: 732 jamanetwork.com
M Rosas-Ballina, SI Valdés-Ferrer, ME Dancho… - Brain, behavior, and …, 2015 - Elsevier
… xanomeline, previously developed in the context of Alzheimer’s disease and schizophrenia. Intraperitoneal administration of xanomeline … The anti-inflammatory effects of xanomeline …
Number of citations: 65 www.sciencedirect.com
MB Andersen, A Fink-Jensen, L Peacock… - …, 2003 - nature.com
… Xanomeline is a muscarinic M 1 /M 4 preferring receptor … In the present study, we examined whether the xanomeline-… To this end, we investigated the effects of xanomeline on the …
Number of citations: 92 www.nature.com
KW Perry, LK Nisenbaum, CA George, HE Shannon… - Biological …, 2001 - Elsevier
… by xanomeline resembled that of atypical antipsychotic agents. Based on the antipsychotic-like activity of xanomeline … , we suggest that xanomeline may be a novel antipsychotic agent. …
Number of citations: 51 www.sciencedirect.com

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